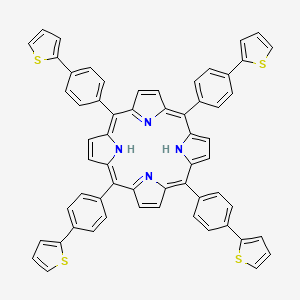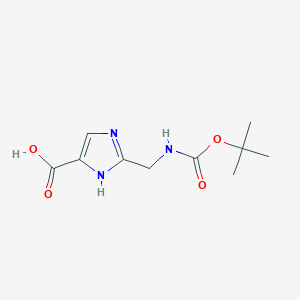
5,10,15,20-Tetrakis(4-thienylphenyl)-21H,23H-Porphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,10,15,20-Tetrakis(4-thienylphenyl)-21H,23H-Porphine is a synthetic porphyrin derivative characterized by the presence of four 2-thienylphenyl groups attached to the meso positions of the porphyrin ring. Porphyrins are a class of organic compounds that play a crucial role in various biological processes, such as oxygen transport and photosynthesis. The unique structure of this compound makes it an interesting compound for research in fields like chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-Tetrakis(4-thienylphenyl)-21H,23H-Porphine typically involves the condensation of pyrrole with 4-(2-thienyl)benzaldehyde under acidic conditions. The reaction is carried out in a solvent mixture of propionic acid, acetic acid, and nitrobenzene at elevated temperatures (130-140°C) for 40-60 minutes . The resulting porphyrin is then purified using chromatographic techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
5,10,15,20-Tetrakis(4-thienylphenyl)-21H,23H-Porphine undergoes various chemical reactions, including:
Oxidation: The porphyrin ring can be oxidized to form porphyrin dications.
Reduction: The compound can be reduced to form metalloporphyrin complexes.
Substitution: The thienyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Porphyrin dications.
Reduction: Metalloporphyrin complexes.
Substitution: Halogenated porphyrins.
Scientific Research Applications
5,10,15,20-Tetrakis(4-thienylphenyl)-21H,23H-Porphine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5,10,15,20-Tetrakis(4-thienylphenyl)-21H,23H-Porphine involves its ability to interact with molecular targets through its porphyrin ring and thienyl groups. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cellular components and induce cell death . The porphyrin ring can also coordinate with metal ions, forming metalloporphyrin complexes that exhibit unique catalytic and electronic properties .
Comparison with Similar Compounds
Similar Compounds
5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin: Similar structure but with methoxy groups instead of thienyl groups.
5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin: Contains carboxyl groups, making it more hydrophilic and suitable for biological applications.
5,10,15,20-Tetrakis(4-pyridyl)porphyrin: Features pyridyl groups, enhancing its ability to form coordination complexes with metal ions.
Uniqueness
5,10,15,20-Tetrakis(4-thienylphenyl)-21H,23H-Porphine is unique due to the presence of thienyl groups, which impart distinct electronic properties and enhance its ability to participate in various chemical reactions. This makes it particularly valuable in the development of advanced materials and catalytic systems.
Properties
Molecular Formula |
C60H38N4S4 |
|---|---|
Molecular Weight |
943.2 g/mol |
IUPAC Name |
5,10,15,20-tetrakis(4-thiophen-2-ylphenyl)-21,23-dihydroporphyrin |
InChI |
InChI=1S/C60H38N4S4/c1-5-53(65-33-1)37-9-17-41(18-10-37)57-45-25-27-47(61-45)58(42-19-11-38(12-20-42)54-6-2-34-66-54)49-29-31-51(63-49)60(44-23-15-40(16-24-44)56-8-4-36-68-56)52-32-30-50(64-52)59(48-28-26-46(57)62-48)43-21-13-39(14-22-43)55-7-3-35-67-55/h1-36,61,64H |
InChI Key |
QZDAIYDVOKQQKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(C=C2)C3=C4C=CC(=C(C5=NC(=C(C6=CC=C(N6)C(=C7C=CC3=N7)C8=CC=C(C=C8)C9=CC=CS9)C1=CC=C(C=C1)C1=CC=CS1)C=C5)C1=CC=C(C=C1)C1=CC=CS1)N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[1,2,4]Triazolo[1,5-C]pyrimidin-5-ylhydrazine](/img/structure/B1498449.png)


![[2-(2-Amino-acetylamino)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1498458.png)





![N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B1498471.png)

